1,2,3,8,9-Pentachlorodibenzofuran

Beschreibung

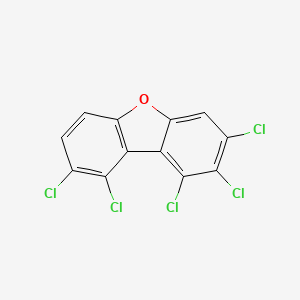

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,8,9-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-2-6-8(10(4)15)9-7(18-6)3-5(14)11(16)12(9)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGLWUJPCTUDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=CC(=C(C(=C32)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232567 | |

| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-54-5 | |

| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,8,9-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE3372MT2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 1,2,3,8,9-Pentachlorodibenzofuran (1,2,3,8,9-PeCDF)

[1]

Executive Summary & Scientific Significance

1,2,3,8,9-Pentachlorodibenzofuran (1,2,3,8,9-PeCDF) is a pentachlorinated dibenzofuran congener (CAS RN: 83704-54-5). Unlike its highly toxic structural isomers (e.g., 2,3,4,7,8-PeCDF), 1,2,3,8,9-PeCDF lacks the specific 2,3,7,8-lateral chlorine substitution pattern required for high-affinity binding to the aryl hydrocarbon receptor (AhR). Consequently, it is not assigned a World Health Organization (WHO) Toxic Equivalency Factor (TEF) and is generally considered of low toxicological concern relative to dioxin-like compounds.

However, its significance in high-resolution analytical chemistry is critical. It serves as a vital resolution check and potential interferent in regulatory methods (such as EPA Method 1613B). Analytical protocols must demonstrate the ability to chromatographically separate 1,2,3,8,9-PeCDF from regulated, toxic congeners to prevent false positives or overestimation of toxicity equivalents (TEQ).

Chemical Architecture and Properties

Molecular Structure

The structure of 1,2,3,8,9-PeCDF consists of a dibenzofuran backbone substituted with five chlorine atoms. The absence of chlorines at the 4, 6, and 7 positions, and specifically the lack of the full 2,3,7,8-substitution pattern, dictates its chemical behavior and reduced biological potency.

Figure 1: Topological representation of 1,2,3,8,9-PeCDF showing chlorine substitution pattern.

Physicochemical Properties

The following data summarizes the core physical constants. Note that specific experimental values for non-toxic congeners are often sparse; values marked (*) are predicted based on congener group averages or QSAR models.

| Property | Value | Unit | Relevance |

| CAS Registry Number | 83704-54-5 | - | Unique Identifier |

| Molecular Formula | C₁₂H₃Cl₅O | - | Stoichiometry |

| Molecular Weight | 340.42 | g/mol | Mass Spectrometry (M+) |

| Exact Mass | 337.8627 | Da | HRMS Target Ion |

| Log Kow | ~6.9 | - | Lipophilicity/Bioaccumulation potential |

| Melting Point | 180 - 190 | °C | Solid-state handling |

| Solubility | Nonane, Toluene, DCM | - | Extraction solvents |

| Physical State | Crystalline Solid | - | Standard preparation |

Toxicological Profile & Mechanism

The AhR Activation Pathway (Comparative)

The toxicity of dioxins and furans is mediated by the Aryl Hydrocarbon Receptor (AhR).

-

Toxic Congeners (e.g., 2,3,4,7,8-PeCDF): Fit perfectly into the AhR ligand binding pocket, causing sustained gene expression (CYP1A1 induction) and toxicity.

-

1,2,3,8,9-PeCDF: Due to steric hindrance and lack of lateral substitution, it has low affinity for AhR and is rapidly metabolized.

WHO Toxic Equivalency Factor (TEF):

-

2,3,4,7,8-PeCDF: 0.3

-

1,2,3,7,8-PeCDF: 0.03

-

1,2,3,8,9-PeCDF: 0 (Not Assigned)

Figure 2: Comparative mechanistic pathway. 1,2,3,8,9-PeCDF fails to induce the sustained AhR activation characteristic of toxic congeners.

Analytical Methodology: HRGC/HRMS

The primary challenge with 1,2,3,8,9-PeCDF is chromatographic resolution . In environmental samples, it must be distinguished from the toxic 2,3,4,7,8-PeCDF to ensure accurate risk assessment.

Protocol: Resolution Check (EPA Method 1613B)

Objective: Verify that the GC column (typically DB-5ms or equivalent) can separate 1,2,3,8,9-PeCDF from 2,3,4,7,8-PeCDF with a valley of <25%.

Step-by-Step Workflow:

-

Standard Preparation: Use a certified "Window Defining Mixture" or "Isomer Specificity Standard" containing both congeners (e.g., from Wellington Laboratories or Cambridge Isotope Laboratories).

-

Instrument Setup:

-

GC: High-Resolution Gas Chromatograph (e.g., Agilent 7890/8890).

-

Column: 60m x 0.25mm ID x 0.25µm film, 5% phenyl-methyl silicone (DB-5ms).

-

MS: Magnetic Sector HRMS (Resolution > 10,000).

-

-

Injection: Inject 1-2 µL of the resolution standard.

-

Data Analysis:

-

Monitor m/z 339.8597 and 341.8567 (M+ and M+2).

-

Measure the height of the valley between the 1,2,3,8,9-PeCDF and 2,3,4,7,8-PeCDF peaks.

-

Criteria: Valley height must be < 25% of the shorter peak height.

-

-

Corrective Action: If resolution fails, the column must be replaced or the temperature program optimized (slower ramp rate around 200-260°C).

Analytical Workflow Diagram

Figure 3: Analytical workflow emphasizing the critical resolution check step.

Safety & Handling

Although 1,2,3,8,9-PeCDF is less toxic than TCDD, all chlorinated dibenzofurans should be handled as potential carcinogens and hazardous materials.

-

Engineering Controls: Handle only in a fume hood or glovebox with HEPA filtration.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

-

Decontamination: Surfaces should be wiped with solvent (toluene) followed by detergent. UV light can degrade surface residues over time.

-

Waste: Segregate as halogenated organic waste. High-temperature incineration (>1000°C) is required for destruction.

References

-

World Health Organization (WHO). (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences. Link

-

U.S. Environmental Protection Agency (EPA). (1994).[1] Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. Link

-

Wellington Laboratories. (2020).[2][3] Reference Standards for Environmental Analysis (Catalogue). Link

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library for Pentachlorodibenzofurans. Link

-

Van den Berg, M., et al. (1998). Toxic Equivalency Factors (TEFs) for PCBs, PCDDs, PCDFs for Humans and Wildlife. Environmental Health Perspectives. Link

Methodological & Application

Application Note: Chromatographic Isolation and Analysis of 1,2,3,8,9-PCDF using GC-HRMS/MS

Part 1: Introduction & Strategic Context

The "False Positive" Paradox in Dioxin Analysis

In the analysis of Polychlorinated Dibenzofurans (PCDFs), specificity is synonymous with safety. While regulatory bodies (EPA, WHO, EU) focus on the 17 toxic "2,3,7,8-substituted" congeners, the presence of non-toxic isomers poses a critical analytical challenge.

1,2,3,8,9-Pentachlorodibenzofuran (1,2,3,8,9-PCDF) is a specific congener of concern not because of its toxicity, but because of its chromatographic behavior. On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms), 1,2,3,8,9-PCDF elutes in close proximity to the highly toxic 1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF .

Failure to chromatographically resolve 1,2,3,8,9-PCDF leads to the co-elution of a non-toxic compound with a toxic target, resulting in artificially inflated Toxic Equivalency (TEQ) values. This guide details the protocol for the unambiguous identification and exclusion of 1,2,3,8,9-PCDF, ensuring data integrity in environmental and biological monitoring.

Part 2: Methodological Principles (The "Why")

Isotope Dilution Mass Spectrometry (IDMS)

To achieve the highest level of trustworthiness, this protocol utilizes IDMS. This involves spiking the sample prior to extraction with

-

Mechanism: The labeled internal standard mimics the native analyte through extraction, cleanup, and injection.

-

Result: Automatic correction for recovery losses and matrix effects. Since 1,2,3,8,9-PCDF is often a non-target interference, we rely on the labeled standards of its nearest neighbors (

-1,2,3,7,8-PeCDF) to establish Relative Retention Time (RRT) windows.

Chromatographic Selectivity

The separation of PCDF isomers is governed by the stationary phase's ability to discriminate based on molecular geometry (planarity) and dipole interactions.

-

Primary Column (5% Phenyl): Standard for screening. Separates congeners by boiling point and weak polarity.

-

Secondary Column (Cyanopropyl/Polar): Required for confirmation. High-polarity phases (e.g., DB-225, SP-2331) dramatically shift the retention of isomers based on polarizability, resolving pairs that co-elute on non-polar phases.

Part 3: Visualized Workflow

The following diagram outlines the decision logic for resolving PCDF isomers, ensuring that 1,2,3,8,9-PCDF is not misidentified as a toxic congener.

Figure 1: Analytical workflow emphasizing the confirmation logic required to distinguish 1,2,3,8,9-PCDF from toxic isomers.

Part 4: Detailed Experimental Protocol

A. Sample Preparation (Cleanup)

Dioxin analysis requires the removal of lipids and interfering PCBs.

-

Extraction: Extract sample (e.g., 10g tissue or 10g soil) with Toluene via Soxhlet (16-24h) or Pressurized Liquid Extraction (PLE).

-

Acid/Base Silica: Pass extract through a multi-layer silica column (Acid silica oxidizes lipids; Base silica neutralizes phenols).

-

Carbon Fractionation (Critical):

-

Load extract onto an Activated Carbon/Celite column.

-

Wash 1: Hexane/DCM (Elutes mono-ortho PCBs and bulk matrix).

-

Reverse Elution: Elute PCDDs/PCDFs with Toluene (planar compounds bind strongly to carbon; reverse flow improves recovery).

-

-

Alumina: Final polishing to remove remaining non-polar interferences.

B. Instrumental Parameters (GC-HRMS)

This protocol aligns with EPA Method 1613B .

| Parameter | Setting (Primary) | Setting (Confirmatory) |

| Instrument | Magnetic Sector HRMS (Resolution > 10,000) | Triple Quadrupole (GC-MS/MS) Alternative |

| Column | DB-5ms Ultra Inert (60m x 0.25mm x 0.25µm) | DB-225 (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Helium @ 1.2 mL/min |

| Injector | Splitless, 280°C, Purge at 2.0 min | Splitless, 260°C |

| Oven Program | 100°C (1 min) -> 200°C @ 20°C/min -> 235°C @ 3°C/min (Hold 10 min) -> 310°C | Optimized for cyanopropyl phases (Max temp ~240°C) |

| Transfer Line | 290°C | 240°C |

C. Mass Spectrometry Detection

Detection is performed in Selected Ion Monitoring (SIM) mode for HRMS or Multiple Reaction Monitoring (MRM) for MS/MS.

Target Ions for Pentachlorodibenzofurans (PeCDF):

| Analyte | Type | HRMS Masses (m/z) | MS/MS Transitions (m/z) |

| Native PeCDF | Target | 339.8597 / 341.8567 | 340 -> 277 / 342 -> 279 |

| Internal Std | 351.9000 / 353.8970 | 352 -> 289 / 354 -> 291 |

Note: Monitor the M and M+2 isotopes.[1] The ratio must be within ±15% of the theoretical value (1.55 for PeCDF) to confirm identity.

Part 5: Data Analysis & Resolution Criteria

The "Valley" Rule

To confirm that 1,2,3,8,9-PCDF is not contributing to the area count of a toxic isomer:

-

Identify the retention time window for 1,2,3,7,8-PeCDF using the labeled standard.

-

Observe the peak shape.[2][3] 1,2,3,8,9-PCDF typically elutes after 1,2,3,7,8-PeCDF on a DB-5ms column.

-

Validation: The valley between the two peaks must be < 25% of the height of the shorter peak.[4] If the valley is > 25%, the peaks are considered co-eluting, and the extract must be analyzed on the confirmatory column (DB-225).

Quantification

Concentration (

Where:

- = Area of native 1,2,3,8,9-PCDF (or co-eluting peak).

- = Concentration of Internal Standard.

- = Area of Internal Standard.

- = Relative Response Factor established during calibration.

References

-

U.S. Environmental Protection Agency. (1994). Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[1][5][6] Washington, D.C. [Link]

-

Agilent Technologies. (2021). An Alternate Testing Protocol for EPA 1613B using Agilent Triple Quadrupole GC/MS. Application Note. [Link]

-

Fishman, V. N., et al. (2011). Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans. Journal of Chromatography A. [Link]

-

Wellington Laboratories. (2023). Reference Standards for Dioxins, Furans, and PCBs.[6][7] (Source for 13C12-labeled standards). [Link]

Sources

Application Note: Chromatographic Resolution of 1,2,3,8,9-PeCDF in Dioxin Analysis

This Application Note is structured to guide researchers through the critical analytical challenge of resolving 1,2,3,8,9-Pentachlorodibenzofuran (1,2,3,8,9-PeCDF) . While this specific congener is not 2,3,7,8-substituted and thus carries a Toxic Equivalency Factor (TEF) of zero, it acts as a critical chromatographic interference.[1][2] Failure to resolve it from the highly toxic 2,3,4,7,8-PeCDF (TEF 0.[1][2]3) can lead to significant false-positive toxicity reporting.[2][3]

Methodology: Isotope Dilution GC-HRMS (EPA Method 1613B / EN 1948) Target Analyte: 1,2,3,8,9-Pentachlorodibenzofuran (PCDF-96) Criticality: Interference elimination for accurate TEQ (Toxic Equivalency) calculation.

Part 1: The Analytical Imperative

In regulatory Dioxin/Furan analysis, "Total Toxicity" is calculated using TEFs.[1] The congener 2,3,4,7,8-PeCDF is one of the most toxic furans (TEF = 0.3).[1][2]

-

The Problem: On standard non-polar GC columns (e.g., DB-5ms), 1,2,3,8,9-PeCDF elutes in close proximity to 2,3,4,7,8-PeCDF.

-

The Risk: If these two co-elute, the signal from the non-toxic 1,2,3,8,9-PeCDF is integrated into the toxic 2,3,4,7,8-PeCDF peak.[1][2] This artificially inflates the reported toxicity of the sample, potentially causing regulatory failure or false environmental alarms.[1][2]

-

The Solution: Use of specific reference standards to demonstrate chromatographic resolution (Valley < 25%) as part of the Initial Precision and Recovery (IPR) and ongoing calibration.

Part 2: Reference Standard Suppliers

To validate resolution, you require high-purity native standards.[1][2][3] For Isotope Dilution Mass Spectrometry (IDMS), you may also require labeled analogs if tracking this specific congener for fingerprinting studies.[2]

Primary Suppliers & Selection Criteria

| Supplier | Product Line | Standard Type | Application Context |

| Wellington Laboratories | DF-Series (Native) | Native (Unlabeled) | Primary Calibration: Use to establish retention time windows and prove separation from 2,3,4,7,8-PeCDF.[1][2][3] |

| Cambridge Isotope Labs (CIL) | EDF-Series | Native & | IDMS Quantification: CIL is the industry standard for labeled internal standards if quantification of this specific non-toxic isomer is required.[2][3] |

| AccuStandard | Dioxin/Furan Standards | Native | QC Check: Excellent for daily calibration verification and "Window Defining Mixtures" (WDM). |

Expert Insight: When ordering, specify PCDF-96 (IUPAC No.).[2][3] Ensure the standard is in a solvent compatible with your final extract (typically Nonane or Toluene).[2]

Part 3: Experimental Protocol (Resolution & Analysis)

Sample Preparation Workflow

The extraction must isolate planar compounds.[2][3] The use of a Carbon Column is non-negotiable to separate PCDD/Fs from non-planar interferences (like ortho-substituted PCBs), though it will not separate the PeCDF isomers from each other.[2][3] That burden falls on the GC.[2]

GC-HRMS Instrumental Conditions[2][3]

-

Instrument: Magnetic Sector High-Resolution MS (Resolution > 10,000 at 10% valley).[2][3]

-

Column Selection:

The Resolution Check (Mandatory Step)

Before analyzing samples, you must inject a Window Defining Mixture (WDM) containing both 1,2,3,8,9-PeCDF and 2,3,4,7,8-PeCDF.[1][2]

-

Inject the WDM standard.

-

Measure the valley between the 1,2,3,8,9-PeCDF and 2,3,4,7,8-PeCDF peaks.[1][2]

-

Criteria: The valley height must be < 25% of the height of the shorter peak.

-

If Pass: Proceed with analysis.

-

If Fail: Optimize GC oven ramp (slow down the ramp between 200°C and 250°C) or trim/replace the column.

-

Part 4: Visualizing the Workflow

Diagram 1: Analytical Logic & Decision Tree

This diagram illustrates the decision process for handling PeCDF isomers to ensure data integrity.

Caption: Workflow for ensuring chromatographic resolution between non-toxic 1,2,3,8,9-PeCDF and toxic 2,3,4,7,8-PeCDF.

Diagram 2: Isotope Dilution Mechanism

Understanding how the reference standard (Native) interacts with the Internal Standard (Labeled) for quantification.[2][3]

Caption: Isotope Dilution Mass Spectrometry (IDMS) logic. The labeled standard corrects for extraction losses.

Part 5: Data Interpretation & Reporting[1]

Identification Criteria

To positively identify 1,2,3,8,9-PeCDF (or confirm its absence), the following must be met:

-

Retention Time: Within ±2 seconds of the authentic reference standard (Wellington/CIL).

-

Ion Ratio: The ratio of the two most abundant ions (m/z 339.8597 and 341.8568) must be within ±15% of the theoretical value (1.55).[2]

-

Signal-to-Noise: > 2.5 for detection; > 10 for quantification.[2][3]

Reporting[2][3]

-

If 1,2,3,8,9-PeCDF is detected and resolved: Report it separately (if required by client) or exclude it from TEQ calculations.

-

If Co-elution occurs: You must flag the 2,3,4,7,8-PeCDF result as "EMPC" (Estimated Maximum Possible Concentration) or note the potential bias, as the TEQ will be overestimated.

References

-

U.S. EPA. (1994).[2][3] Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[2][3] Washington, D.C.[1][2] Link

-

Wellington Laboratories. (2023).[2][3][5][6] Reference Standards for Environmental Analysis - PCDF Catalogue.[2][3]Link[2][3][6]

-

Cambridge Isotope Laboratories. (2023).[2][3] Dioxin and Furan Reference Standards.[2]Link[2][3][7]

-

Van den Berg, M., et al. (2006).[2] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds.[2][3] Toxicological Sciences.[2][3] Link

-

National Institute of Standards and Technology (NIST). 1,2,3,8,9-Pentachlorodibenzofuran Mass Spectrum.[1][2]Link[2][3]

Sources

- 1. epa.gov [epa.gov]

- 2. 1,2,3,8,9-Pentachlorodibenzofuran | C12H3Cl5O | CID 55134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ukisotope.com [ukisotope.com]

- 4. thomassci.com [thomassci.com]

- 5. well-labs.com [well-labs.com]

- 6. greyhoundchrom.com [greyhoundchrom.com]

- 7. Cambridge Isotope Laboratories, Inc. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

Application Note: High-Efficiency Extraction and Specific Determination of 1,2,3,8,9-Pentachlorodibenzofuran (1,2,3,8,9-PeCDF) in Biological Tissues

Abstract

This protocol details the extraction, cleanup, and instrumental analysis of 1,2,3,8,9-Pentachlorodibenzofuran (1,2,3,8,9-PeCDF) from complex biological matrices (liver, adipose tissue, blood). While 1,2,3,8,9-PeCDF is not one of the 17 toxic 2,3,7,8-substituted congeners (TEF = 0), it serves as a critical marker for specific combustion sources and metabolic pathway studies. Its structural similarity to the highly toxic 1,2,3,7,8-PeCDF requires rigorous chromatographic resolution. This guide utilizes Pressurized Liquid Extraction (PLE) for exhaustive lipid extraction, followed by a multi-column cleanup (Acid Silica/Carbon/Alumina) and analysis via HRGC-HRMS using a cyanopropyl-phenyl or silphenylene stationary phase for optimal isomer specificity.[1][2]

Introduction & Challenges

Extracting polychlorinated dibenzofurans (PCDFs) from biological tissue presents two primary challenges:

-

Lipid Interference: Biological tissues are high in lipids, which co-extract with lipophilic PCDFs.[1][2] Inadequate lipid removal leads to source fouling and MS signal suppression.[1][2]

-

Isomer Specificity: There are 135 PCDF congeners. 1,2,3,8,9-PeCDF must be chromatographically resolved from the toxic 1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF isomers. Standard 5% phenyl columns (e.g., DB-5ms) often show partial co-elution; therefore, column selection is critical.[2]

Physicochemical Profile

| Property | Value | Notes |

| Analyte | 1,2,3,8,9-Pentachlorodibenzofuran | Congener #106 (Ballschmiter & Zell) |

| Formula | C₁₂H₃Cl₅O | MW: 340.42 g/mol |

| Log Kow | ~6.5 - 7.0 | Highly lipophilic; bioaccumulates in fat.[2] |

| TEF (WHO 2005) | 0 | Non-toxic (lacks 2,3,7,8-substitution pattern). |

| Key Interference | 1,2,3,7,8-PeCDF | Toxic congener; elutes in close proximity. |

Safety & Precautions

-

Hazard: PCDFs are suspected carcinogens.[1][2] Although 1,2,3,8,9-PeCDF is less toxic, samples likely contain 2,3,7,8-TCDD and other toxic congeners.

-

Controls: Handle all standards and extracts in a fume hood. Use nitrile gloves and lab coats.[1][2]

Reagents & Materials

-

Solvents: Toluene, Hexane, Dichloromethane (DCM), Nonane (pesticide grade or equivalent).

-

Adsorbents:

-

Standards:

-

Internal Standard (Surrogate):^13C₁₂-1,2,3,7,8-PeCDF (closest eluting stable isotope analog).

-

Recovery Standard: ^13C₁₂-1,2,3,4-TCDD.[2]

-

Sample Preparation Workflow

Homogenization & Drying

Water interferes with organic solvent extraction.[1][2] Biological tissue must be dried.[1][2]

-

Homogenize: Grind 10–20 g of tissue (liver/muscle) to a fine paste.

-

Drying (Choose One):

Extraction (Pressurized Liquid Extraction - PLE)

PLE (e.g., ASE 350) is superior to Soxhlet for throughput and solvent usage.[1][2]

PLE Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Solvent | Toluene (100%) | High solubility for planar aromatics.[1][2] |

| Temperature | 150°C | Increases diffusion into tissue matrix.[1][2] |

| Pressure | 1500 psi | Maintains solvent in liquid phase.[1][2] |

| Static Time | 5 min (3 cycles) | Ensures exhaustive extraction. |

| Flush Volume | 60% | Rinses the cell.[1][2] |

Note: If PLE is unavailable, Soxhlet extraction with Toluene for 16-24 hours is the validated alternative (EPA 1613B).

Cleanup & Fractionation Protocol

This step is critical to isolate PCDFs from lipids (bulk) and PCBs (chemical interference).[1][2]

Step 1: Lipid Removal (Acid Silica)

Step 2: Carbon Fractionation (The "Cut")

Separates planar compounds (PCDFs/PCDDs) from non-planar (ortho-PCBs).[1][2]

-

Wash 1: Elute with 20 mL Hexane/DCM (1:1).

-

Elute: Reverse the column flow (backflush) with Toluene .

-

Collect: This fraction contains the planar PCDFs (including 1,2,3,8,9-PeCDF).

-

Step 3: Alumina Polish

Removes residual chlorodiphenyl ethers and other polar interferences.[1][2]

-

Concentrate to near dryness and reconstitute in 20 μL Nonane containing the Recovery Standard.

Instrumental Analysis (HRGC-HRMS)[1][2]

Column Selection

Separation of 1,2,3,8,9-PeCDF from 1,2,3,7,8-PeCDF is the primary analytical hurdle.

-

VF-Xms Advantage: Provides superior resolution of the 2,3,7,8-substituted isomers from non-toxic congeners compared to standard DB-5.

GC Parameters (VF-Xms)[1][2]

-

Injector: 280°C, Splitless (1-2 μL injection).

-

Oven Program:

Mass Spectrometry (HRMS)[1][2]

-

Resolution: > 10,000 (10% valley definition).

-

Ions Monitored:

Logic Map & Workflow (Graphviz)

Caption: Step-by-step workflow for the isolation of 1,2,3,8,9-PeCDF from biological matrices, highlighting the critical carbon fractionation step for planar compound specificity.

Quality Assurance (QA/QC)[1]

-

Recovery: Acceptable recovery of the ^13C-labeled internal standard is 25–150% .[1][2]

-

Blank: Method blank must show < 0.5 pg/g of 1,2,3,8,9-PeCDF.

-

Ion Ratio: The ratio of the two molecular ions (M/M+2) must be within ±15% of the theoretical value (1.55 for PeCDF).

-

Retention Time: The Relative Retention Time (RRT) must be within ±0.005 units of the authentic standard.

References

-

U.S. EPA. (1994).[1][2] Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[1][2] United States Environmental Protection Agency.[1][2] Link[1]

-

Fishman, V. N., et al. (2011).[1][2][5] Retention time profiling of all 136 tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans on a variety of Si-Arylene gas chromatographic stationary phases. Chemosphere, 84(7), 913-922. Link

-

Thermo Fisher Scientific. (2012).[1][2] Application Note: Improved Automated Sample Preparation for Dioxins using ASE.Link

-

Reiner, E. J., et al. (2006).[1][2] Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs.[1][2][6][7] Analytical and Bioanalytical Chemistry, 386, 791–806. Link[1]

Sources

- 1. shim-pol.pl [shim-pol.pl]

- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Dioxins and Furans (2,3,7,8-TCDD) in Drinking Water [ssi.shimadzu.com]

- 7. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Isomer-Specific Separation of Polychlorinated Dibenzofurans

Focus: Navigating the Challenges of 1,2,3,8,9-Pentachlorodibenzofuran (1,2,3,8,9-PeCDF) Separation

Welcome to the technical support resource for researchers and analytical scientists facing challenges in the isomer-specific separation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). This guide provides in-depth troubleshooting and practical advice, with a specific focus on the analytical difficulties presented by the 1,2,3,8,9-pentachlorodibenzofuran congener. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

The separation of PCDD/F isomers is inherently difficult due to their structural similarity. Molecules with the same number of chlorine atoms but different substitution patterns can have nearly identical physicochemical properties, leading to significant chromatographic challenges.[1][2] The 1,2,3,8,9-PeCDF isomer, while not one of the 17 congeners typically assigned a World Health Organization (WHO) Toxic Equivalency Factor (TEF), is crucial to resolve from its toxic counterparts, particularly the highly toxic 2,3,4,7,8-PeCDF and 1,2,3,7,8-PeCDF, to ensure accurate toxicity assessment of environmental and biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is separating 1,2,3,8,9-PeCDF from other pentachlorodibenzofuran (PeCDF) isomers so challenging?

The primary challenge lies in the subtle structural differences between PeCDF isomers.[1] These compounds share the same molecular formula (C₁₂H₃Cl₅O) and molecular weight (340.4 g/mol ), resulting in very similar polarities and boiling points.[3][4] Standard gas chromatography (GC) columns, such as those with a 5% phenyl stationary phase, may not provide sufficient selectivity to resolve these closely related congeners, leading to co-elution.[5]

Q2: What is the most common analytical technique for separating 1,2,3,8,9-PeCDF?

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard and regulatory-approved method for the isomer-specific analysis of PCDD/Fs, including all PeCDF isomers.[6][7][8] This technique combines the high separation power of a long capillary GC column with the high mass accuracy and selectivity of a magnetic sector mass spectrometer.[8][9] More recently, Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC-MS/MS) has been accepted as a confirmatory method in some jurisdictions and offers a cost-effective alternative.[10][11][12]

Q3: My analysis shows a single peak for multiple PeCDF isomers. What is the first thing I should check?

The first step is to verify the performance of your GC column. Established methods like U.S. EPA Method 1613B mandate a specific level of chromatographic resolution.[6][7][13] For example, the method requires that the valley between 2,3,7,8-TCDD and its nearest eluting isomers is less than 25% of the 2,3,7,8-TCDD peak height.[13] While this applies to TCDD, the principle of verifying column performance with a well-characterized standard mixture is the critical first step for troubleshooting any co-elution issue.

Q4: Can sample preparation and cleanup affect isomer separation?

Absolutely. While sample cleanup is designed to remove interfering compounds from the matrix (e.g., lipids, PCBs), an inefficient cleanup can overload the analytical column and degrade chromatographic performance.[14] It is crucial to employ robust cleanup strategies, such as multi-column systems containing silica, alumina, and carbon, to isolate the PCDD/F fraction effectively.[11][15] However, the cleanup process itself does not separate the PCDD/F isomers from each other; that is the sole function of the gas chromatographic separation.

Troubleshooting Guide: Resolving Co-elution of PeCDF Isomers

This guide addresses specific issues encountered during the separation of 1,2,3,8,9-PeCDF and provides a logical workflow for troubleshooting.

Visualizing the Core Problem: Isomer Similarity

The diagram below illustrates the subtle structural difference between the target analyte, 1,2,3,8,9-PeCDF, and the highly toxic 1,2,3,7,8-PeCDF. This minor change in chlorine position is the root of the separation challenge.

Caption: Structural similarity between PeCDF isomers.

Symptom 1: Poor Peak Resolution or Complete Co-elution

When peaks for 1,2,3,8,9-PeCDF and other isomers are not baseline-separated, a systematic approach is required.

The following diagram outlines a step-by-step process for diagnosing and resolving co-elution issues.

Caption: Logical workflow for troubleshooting isomer co-elution.

Step-by-Step Methodologies

Causality: The stationary phase within the GC column is the primary determinant of separation selectivity. Over time, column performance degrades due to contamination or thermal damage, reducing its ability to resolve closely eluting isomers.

Protocol: Column Performance Verification & Optimization

-

Inject Column Performance Standard: Prepare and inject a standard mixture as defined by your laboratory's SOP or a regulatory method like EPA 1613B. This standard should contain the critical isomer pairs to assess resolution.[6][7]

-

Evaluate Resolution: Calculate the peak-to-valley ratio for the specified critical pairs. If the resolution is out of specification, the column is the likely cause.

-

Column Bake-out: If performance is marginal, perform a column bake-out according to the manufacturer's instructions. This can remove semi-volatile contaminants that degrade performance. Caution: Do not exceed the column's maximum temperature limit.

-

Trim the Column: If bake-out fails, trim 10-20 cm from the inlet side of the column. This removes non-volatile residues that accumulate at the head of the column.

-

Replace the Column: If the above steps do not restore resolution, the stationary phase is likely irreversibly damaged, and the column must be replaced.

Causality: The temperature ramp rate directly influences the partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. A slower ramp rate increases the interaction time with the stationary phase, which can significantly improve the separation of closely eluting isomers.[16]

Protocol: Temperature Program Refinement

-

Identify Elution Window: Determine the retention time window where the PeCDF isomers elute.

-

Decrease Ramp Rate: Modify your existing temperature program to incorporate a much slower ramp rate through this specific window. For example, if the original ramp was 10°C/min, reduce it to 1-2°C/min across the PeCDF elution range.

-

Incorporate Isothermal Holds: Consider adding a short isothermal hold (e.g., 1-5 minutes) just before the elution of the first PeCDF isomer to allow for better equilibration at the head of the column.

-

Evaluate and Iterate: Analyze the standard mixture with the new program. You should observe wider, better-resolved peaks. Fine-tune the ramp rate and hold times to achieve optimal separation without excessively long run times.

Table 1: Example GC Oven Program Modification for PeCDF Separation

| Parameter | Standard Program | Optimized Program for PeCDF |

| Initial Temp | 150°C, hold 1 min | 150°C, hold 1 min |

| Ramp 1 | 20°C/min to 230°C | 20°C/min to 230°C |

| Ramp 2 | 5°C/min to 260°C | 2°C/min to 260°C |

| Ramp 3 | 10°C/min to 330°C | 10°C/min to 330°C, hold 10 min |

| Rationale | General purpose program | Slower ramp through the PeCDF elution zone enhances isomer separation. |

Causality: While 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms) are standard, they may not offer the best selectivity for planar PCDF molecules.[17] Columns with a higher content of cyanopropylphenyl stationary phase can provide enhanced selectivity through different interaction mechanisms (e.g., dipole-dipole, pi-pi interactions), which are more effective for separating planar aromatic compounds.[5]

Recommendation:

-

For confirmation and enhanced resolution of PCDFs, regulatory methods often recommend a secondary column with a high-cyanopropyl content stationary phase.[5]

-

Consider columns specifically marketed for dioxin/furan analysis, as these often have proprietary phase chemistry tailored for resolving critical toxic isomers from other congeners.[18]

References

-

Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. U.S. Environmental Protection Agency. [Link]

-

Method 1613: Tetra-Through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS, September 1994 - epa nepis. U.S. Environmental Protection Agency. [Link]

-

Evaluation of a GC-MS/MS for PCDD/F Analysis Incorporating Calibration Gas. Dioxin 20XX International Symposium. [Link]

-

Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. PMC. [Link]

-

Tetra- through Octa-chlorinated Dioxins and Furans Analysis in Water by Isotope Dilution GC/MS/MS. Agilent. [Link]

-

Dioxin and Furan Analysis. Eurofins. [Link]

-

EPA-EAD: 1613B: Dioxins and Furans by HRGC/HRMS. U.S. Environmental Protection Agency. [Link]

-

Gas Chromatography–Triple Quadrupole Mass Spectrometry Analysis of Dioxins in Soil. AKJournals. [Link]

-

1,2,3,8,9-Pentachlorodibenzofuran | C12H3Cl5O | CID 55134. PubChem. [Link]

-

Analysis of Dioxins in Environmental Samples using GC/MS. Agilent. [Link]

-

Optimization of separation and detection conditions for comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans. ResearchGate. [Link]

-

An improved clean-up strategy for simultaneous analysis of polychlorinated dibenzo-p-dioxins (PCDD), polychlorinated dibenzofurans (PCDF) and selected polychlorinated biphenyls (PCB). SpringerLink. [Link]

-

Nomination Background: 1,2,3,7,8-Pentachlorodibenzofuran (PCDF) (CASRN 57117-41-6). National Toxicology Program. [Link]

-

Advances in Gas Chromatography for Optimal Dioxin GC Separation. Chromatography Online. [Link]

-

Optimizing the Elimination of Dioxin-Like Compounds (PCDD/Fs and PCBs) Through Effective Combustion Practices in the Flue Gas in. Semantic Scholar. [https://www.semanticscholar.org/paper/Optimizing-the-Elimination-of-Dioxin-Like-(PCDD/Fs-Mkhonto-Mabuda/a7647240c57193f2f8197775586b45398282b092]([Link]

-

1,2,3,7,8-Pentachlorodibenzofuran. NIST WebBook. [Link]

-

1,2,3,8,9-pentachlorodibenzofuran (C12H3Cl5O). PubChemLite. [Link]

-

Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. [Link]

-

Which methods do chemical engineers use to separate isomers? Quora. [Link]

-

The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). RotaChrom. [Link]

-

Elution Profile of Tetra to Octa Chloro-Dibezo-p-dioxins and Dibenzofurans on a New GC Capillary Column. ResearchGate. [Link]

-

Co-Eluting compounds in Column chromatography. Reddit. [Link]

-

GC Troubleshooting Guide. Agilent. [Link]

-

Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. PMC. [Link]

-

Unavoidable Coelution - Flash Chromatography - Help! Reddit. [Link]

-

Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC. [Link]

-

Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. PMC. [Link]

-

An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. NSF Public Access Repository. [Link]

-

Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed. [Link]

Sources

- 1. biocompare.com [biocompare.com]

- 2. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]

- 3. 1,2,3,8,9-Pentachlorodibenzofuran | C12H3Cl5O | CID 55134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1,2,3,8,9-pentachlorodibenzofuran (C12H3Cl5O) [pubchemlite.lcsb.uni.lu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. well-labs.com [well-labs.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. akjournals.com [akjournals.com]

- 9. agilent.com [agilent.com]

- 10. dioxin20xx.org [dioxin20xx.org]

- 11. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. agilent.com [agilent.com]

- 14. NEMI Method Summary - 1613B [nemi.gov]

- 15. sysop.esens.kr [sysop.esens.kr]

- 16. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

improving GC-MS resolution for pentachlorodibenzofuran congeners

Technical Support Center: Advanced GC-MS Resolution for PeCDF Congeners

Status: Online Operator: Senior Application Scientist (Dr. H. Chen) Ticket ID: PeCDF-RES-001 Subject: Optimizing Chromatographic & Spectral Resolution for Pentachlorodibenzofurans

Introduction: The Criticality of Separation

Welcome to the Advanced Dioxin Analysis Support Center. You are likely here because your current GC-MS methodology is struggling to meet the stringent isomer specificity requirements of EPA Method 1613B or similar regulatory standards (e.g., EU 589/2014).

Pentachlorodibenzofurans (PeCDFs) present a unique analytical challenge. Of the widespread congeners, only 1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF possess significant toxicity (TEF values of 0.03 and 0.3, respectively).[1] The difficulty lies in the fact that these toxic congeners often co-elute with non-toxic isomers (like 1,2,3,4,8-PeCDF) on standard 5% phenyl columns, leading to false positives or overestimated TEQ (Toxic Equivalency) values.

This guide moves beyond basic operation into the mechanics of separation science.

Module 1: Stationary Phase Selection (The Hardware)

User Question: "I am using a standard DB-5ms column. I see a single peak where I expect 1,2,3,7,8-PeCDF and its co-eluters. How do I resolve this?"

Technical Analysis: The DB-5ms (5% phenyl-arylene) is the workhorse of GC-MS, but it lacks the shape selectivity required for full dioxin/furan isomer resolution. On a standard DB-5ms, 1,2,3,7,8-PeCDF frequently co-elutes with 1,2,3,4,8-PeCDF . Since EPA Method 1613B requires unique resolution of 2,3,7,8-substituted isomers, you have two architectural choices:

Option A: The Dual-Column Confirmation (Traditional)

Use the DB-5ms for primary quantitation. If positive, re-inject the extract onto a polar column (cyanopropyl phase) to resolve the co-eluting pairs.

Option B: The Specialized "Dioxin" Phase (Modern)

Switch to a tailored stationary phase designed specifically to resolve the "Dirty 17" toxic congeners in a single run.

Comparison of Stationary Phases:

| Feature | DB-5ms / Rxi-5Sil MS | SP-2331 / DB-225 (Cyanopropyl) | Rtx-Dioxin2 / ZB-Dioxin |

| Polarity | Non-polar | Highly Polar | Optimized Intermediate |

| Primary Strength | Robustness, low bleed | High shape selectivity for isomers | Specificity for 2,3,7,8-congeners |

| Critical Failure | Co-elutes 2,3,7,8-TCDF & 1,2,3,7,8-PeCDF pairs | Lower thermal stability (max ~275°C) | Higher cost, specialized use |

| PeCDF Resolution | Poor (Requires confirmation) | Excellent (Separates 1,2,3,4,8 from 1,2,3,7,8) | Excellent (Single-column solution) |

Recommendation: If throughput is critical, transition to a proprietary dioxin phase (e.g., Rtx-Dioxin2). These columns can typically resolve 1,2,3,7,8-PeCDF from 1,2,3,4,8-PeCDF without a second injection.

Module 2: Method Optimization (The Technique)

User Question: "I have the right column, but my resolution (Rs) is still < 1.0 between critical pairs. How do I tune the oven program?"

Technical Analysis: Isomer separation is driven by subtle differences in Van der Waals forces and pi-pi interactions. Fast ramp rates obliterate these subtle differences. You must utilize isothermal holds or extremely shallow ramps during the elution window of the PeCDFs.

Protocol: Optimizing the PeCDF Elution Window

-

Identify the Window: Locate the retention time of the first PeCDF and the last PeCDF.

-

Flatten the Ramp: 20°C prior to the first PeCDF peak, lower the ramp rate to 1.5°C/min or 2.0°C/min .

-

Carrier Gas Velocity: For PeCDFs, optimal linear velocity (

) on a 60m column is often slightly lower than optimal for lighter volatiles. Target 26-28 cm/sec (Constant Flow Mode).

Visualization: Method Development Logic

Figure 1: Decision tree for optimizing chromatographic resolution of PeCDF congeners.

Module 3: Mass Spectral Selectivity (The Detector)

User Question: "I have chromatographic separation, but the peak abundance ratios are failing criteria. Is this a resolution issue?"

Technical Analysis: This is often a Mass Resolution issue, not a chromatographic one. PeCDFs (m/z ~340) suffer interference from polychlorinated diphenyl ethers (PCDEs) and other matrix artifacts.

-

HRMS (Magnetic Sector): You must maintain a resolving power of ≥10,000 (10% valley) .

-

Lock Mass Stability: Ensure your PFK (Perfluorokerosene) lock mass is stable. If the lock mass drifts, the instrument may "fall off" the peak top, altering ion ratios.

-

Check: Monitor the lock mass channel during the PeCDF window. If it suppresses, you have a "lock mass interference" from the matrix.

-

-

Triple Quadrupole (GC-MS/MS):

-

If using MS/MS (allowed under EPA ATPs), ensure your transition ions are specific.

-

Primary Transition:

(Loss of COCl). -

Secondary Transition:

.

-

Module 4: Troubleshooting & FAQs

Q1: My PeCDF peaks are tailing (Asymmetry > 1.5). Is the column dead?

-

Diagnosis: Tailing is rarely due to the stationary phase itself initially; it is usually active sites in the inlet. PeCDFs are sticky.

-

Immediate Action:

-

Trim the Column: Remove 30-50 cm from the inlet end (guard column section).

-

Change the Liner: Switch to a "single taper with wool" liner, but ensure the wool is highly deactivated (e.g., Ultra Inert).

-

Check the Source: If tailing persists after trimming, the MS source may be dirty (insulating layer buildup).

-

Q2: I see a "shoulder" on the 2,3,4,7,8-PeCDF peak.

-

Diagnosis: This is likely 1,2,3,6,9-PeCDF or 1,2,3,4,8-PeCDF partially co-eluting.

-

Validation: Check the ratio of m/z 340/342. If the ratio skews across the peak width (e.g., higher at the front, lower at the tail), you have a co-elution.

-

Fix: If you are on a DB-5ms, you must confirm on a secondary column (SP-2331). If you are on an Rtx-Dioxin2, lower the ramp rate by 0.5°C/min in that region.

Q3: Can I use hydrogen carrier gas to improve resolution?

-

Answer: Yes, but with caution. Hydrogen provides better efficiency (HETP) at higher velocities. However, for chlorinated aromatics like PeCDFs, hydrogen can cause dechlorination (stripping chlorines) in the source if the temperature is too high (>300°C) or the source is active. Use Helium for regulatory compliance (EPA 1613B) unless your specific method allows H2.

References

-

U.S. Environmental Protection Agency. (1994). Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[2][3][3]

-

Restek Corporation. (2024). Rtx-Dioxin2: Isomer Specificity for Dioxin and Furan Analysis.[4][5][6][7]

-

Fishman, V. N., et al. (2004). Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans. Journal of Chromatography A.

-

Phenomenex. (2023).[8] GC-MS/MS Analysis of Tetra through Octa Dioxins and Furans on Zebron ZB-Dioxin GC Column.

-

Agilent Technologies. (2020). An Alternate Testing Protocol for EPA 1613B using Agilent Triple Quadrupole GC/MS.

Sources

optimizing injection parameters for 1,2,3,8,9-Pentachlorodibenzofuran

This guide serves as a specialized technical support module for the analysis of 1,2,3,8,9-Pentachlorodibenzofuran (1,2,3,8,9-PeCDF) via High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).

While 1,2,3,8,9-PeCDF is not one of the 17 toxic 2,3,7,8-substituted congeners tracked for TEQ (Toxic Equivalency) compliance under EPA Method 1613B, it is a critical analyte for source apportionment studies (e.g., distinguishing incineration from metallurgical processes) and total homologue quantification.

Module 1: The Injection System (Hardware & Physics)

Objective: Maximize analyte transfer to the column while minimizing thermal degradation and discrimination.

Liner Selection & Deactivation

-

Recommendation: Single Taper with Deactivated Glass Wool (positioned at the bottom).

-

Why?

-

Taper: Directs the sample onto the column head, reducing contact with the hot metal seal (gold seal) where catalytic decomposition of furans can occur.

-

Glass Wool: Acts as a heat sink to ensure rapid, reproducible vaporization. It also traps non-volatile matrix components (lipids/soot) that would otherwise contaminate the column head.

-

Deactivation: Crucial. Active silanol sites on the liner wall will irreversibly adsorb PeCDF, causing "shark-fin" tailing and sensitivity loss.

-

Injection Mode & Temperature

-

Mode: Splitless (High Pressure/Pulsed Splitless recommended).

-

Inlet Temperature: 270°C – 280°C.

-

Pulse Pressure: 30–50 psi for 0.75 min (if using Pulsed Splitless).

-

Benefit: Compresses the solvent vapor cloud, preventing backflash (sample expanding beyond the liner volume into gas lines), which is a primary cause of carryover in dioxin analysis.

-

Splitless Hold Time (The Critical Parameter)

-

Setting: 1.5 to 2.0 minutes.

-

Optimization Logic:

-

Too Short (<1 min): The "Sweep Efficiency" is insufficient. High-boiling congeners (like PeCDF) remain in the liner and are purged out the split vent. Result: Discrimination (low recovery of late eluters).

-

Too Long (>2.5 min): Solvent peak tails excessively, obscuring early eluters (TCDFs) and damaging the column phase.

-

Module 2: Solvent Dynamics & Backflash Prevention

The Issue: 1,2,3,8,9-PeCDF is typically dissolved in Nonane or Toluene (keepers). Overloading the liner causes "Backflash," leading to ghost peaks in subsequent blanks.

Visualizing the Solvent Expansion Limit:

| Solvent | Injection Vol.[3][6][7] | Inlet Temp | Inlet Pressure | Expansion Volume | Liner Volume (4mm ID) | Status |

| Toluene | 1.0 µL | 280°C | 20 psi | ~260 µL | ~900 µL | SAFE |

| Toluene | 2.0 µL | 280°C | 20 psi | ~520 µL | ~900 µL | SAFE |

| Dichloromethane | 2.0 µL | 280°C | 10 psi | ~1100 µL | ~900 µL | BACKFLASH (FAIL) |

Tech Note: Always use a high-boiling solvent like Nonane or Toluene for PeCDF analysis. Avoid DCM or Hexane for the final injection solvent as their expansion volumes are too high and their boiling points too low for efficient focusing of semi-volatiles.

Module 3: Optimization Workflow (Visualization)

The following diagram outlines the logical flow for optimizing the injection parameters specifically for mid-volatility congeners like PeCDF.

Caption: Logic flow for optimizing Splitless Hold Time and troubleshooting discrimination/tailing issues for PeCDF analysis.

Module 4: Troubleshooting & FAQs

Q1: My 1,2,3,8,9-PeCDF peak is tailing, but the internal standards (IS) look fine. Why?

Answer: This indicates active sites specific to the analyte's concentration.

-

Cause: The Internal Standard (e.g., 13C-1,2,3,7,8-PeCDF) is usually present at a higher concentration (100–200 ng/mL) than the native analyte. The IS "sacrifices" itself to cover the active sites (silanols) in the liner or column head, masking the problem for itself but leaving the lower-level native 1,2,3,8,9-PeCDF exposed to adsorption.

-

Fix:

-

Replace the inlet liner immediately.

-

Trim 30cm from the front of the GC column (guard column maintenance).

-

Verify the "Keeper" solvent. If the sample is too dry, activity increases. Ensure 10-20 µL of Nonane remains in the vial.

-

Q2: I see 1,2,3,8,9-PeCDF in my Method Blank. Is it carryover?

Answer: Likely, but check the source.

-

Diagnosis: Inject a pure solvent blank.

-

If the peak persists: The contamination is in the syringe or inlet septum .

-

If the peak disappears: The contamination was in the extraction glassware or reagents of the previous batch.

-

-

Syringe Wash Protocol: PeCDFs are sticky. Use a dual-solvent wash:

-

Solvent A (Polar): Acetone or DCM (3 washes) to dissolve matrix.

-

Solvent B (Non-polar): Toluene or Nonane (3 washes) to dissolve the PeCDF.

-

Q3: How do I resolve 1,2,3,8,9-PeCDF from the toxic 2,3,4,7,8-PeCDF?

Answer: Column selection is key.

-

DB-5ms (Standard): 1,2,3,8,9-PeCDF typically elutes after 2,3,4,7,8-PeCDF. The separation is usually sufficient (>50% valley) on a 60m column.

-

DB-225 / SP-2331 (Polar): If you require isomer-specific confirmation, these cyano-phases provide different elution orders. On SP-2331, 1,2,3,8,9-PeCDF is often the last eluting pentafuran.

Module 5: Validation Criteria (Self-Check)

Before running samples, validate your injection parameters using the CS3 (mid-level) calibration standard from EPA 1613B.

| Parameter | Acceptance Criteria | Failure Action |

| Chromatographic Resolution | Valley < 25% between 2,3,4,7,8-PeCDF and closest eluters | Change column or slow down oven ramp |

| Ion Abundance Ratio | M/M+2 ratio within ±15% of theoretical (1.55 for PeCDF) | Check for co-eluting interferences or increase dwell time |

| Signal-to-Noise (S/N) | > 10:1 for the lowest calibrator (CS1) | Clean ion source or switch to Large Volume Injection (LVI) |

| Retention Time | Within ±2 seconds of Internal Standard | Check carrier gas flow stability (EPC) |

References

-

U.S. Environmental Protection Agency. (1994).[1] Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. Washington, D.C.

-

Restek Corporation. (2022). Optimizing Splitless Injections for Trace Analysis. ChromaBLOGraphy.

-

Thermo Fisher Scientific. (2020). Achieving Highly Sensitive Dioxin Analysis with Novel GC–MS Methods. Application Note.

-

Agilent Technologies. (2016). Confirmation of the DB-5ms column and the use in routine dioxin analysis. Technical Overview.[7][8][9]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. biotage.com [biotage.com]

- 4. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 7. hub.rotachrom.com [hub.rotachrom.com]

- 8. agilent.com [agilent.com]

- 9. accustandard.com [accustandard.com]

Technical Support Center: 1,2,3,8,9-Pentachlorodibenzofuran (PeCDF) Analysis

Role: Senior Application Scientist Methodology: Isotope Dilution HRGC/HRMS (EPA 1613B / EN 1948 framework) Subject: Calibration Curve & Chromatographic Anomalies for 1,2,3,8,9-PeCDF

Introduction: Why this Congener is Difficult

Welcome to the technical support center. If you are struggling with the calibration of 1,2,3,8,9-PeCDF , you are likely performing high-level dioxin analysis where "Total PeCDF" quantification or rigorous isomer resolution is required.

Critical Distinction: Unlike its toxic isomers (1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF), 1,2,3,8,9-PeCDF is not a 2,3,7,8-substituted congener and has no assigned TEF (Toxic Equivalency Factor). However, it plays a vital role in chromatographic resolution checks . It is a "close eluter" that often co-elutes with the toxic 2,3,4,7,8-PeCDF on standard 5%-phenyl columns (e.g., DB-5ms), leading to false positives or biased calibration curves if not resolved.

This guide addresses the three most common calibration failures: Non-linearity at low concentrations (Adsorption) , RRF Instability (Discrimination) , and Co-elution Interferences .

Tier 1: The "Disappearing" Low Standard (Adsorption)

Symptom: Your calibration curve is linear at high concentrations (CS3-CS5) but drops off precipitously at low concentrations (CS1, ~0.5 ng/mL), causing the Relative Response Factor (RRF) to deviate >15% RSD.

Root Cause: 1,2,3,8,9-PeCDF is a planar, highly lipophilic molecule. It exhibits strong Van der Waals interactions with active sites (silanols) on glass surfaces. At low concentrations, a significant percentage of the analyte is irreversibly adsorbed to the autosampler vial or the GC liner glass wool.

Troubleshooting Protocol

| Step | Action | Scientific Rationale |

| 1 | Check Solvent System | Ensure standards are in Nonane or Toluene , not pure Hexane or Isooctane. Nonane's higher boiling point prevents evaporation-induced concentration changes, and its aromatic-like character (if using Toluene) competes better for active sites. |

| 2 | Vial Deactivation | Switch to Silanized (Deactivated) Glass Vials . Never use standard borosilicate vials for <10 ng/mL dioxin standards. |

| 3 | The "Keeper" Solvent | Add 10-20 µL of Tetradecane or Dodecane to the vial. This acts as a "keeper" to prevent the analyte from drying onto the glass walls if the primary solvent evaporates. |

| 4 | Injector Priming | Inject a high-level standard (CS4) before running your calibration curve. This "sacrificial" injection covers active sites in the liner and column head. |

Tier 2: Chromatographic Resolution & Co-elution

Symptom: The calibration curve shows random scatter or consistently high area counts for 1,2,3,8,9-PeCDF, or the calculated ion ratio (M/M+2) fails.

Root Cause: Co-elution.[1] On a standard DB-5ms column, 1,2,3,8,9-PeCDF elutes in a cluster with 2,3,4,6,7-PeCDF and 2,3,4,7,8-PeCDF . If your column resolution is degrading, these peaks merge. Since they are all pentachlorinated, they share the same primary ions (m/z 340/342), making Mass Spec resolution impossible without chromatography.

Resolution Check Workflow

You must verify that your column can separate 1,2,3,8,9-PeCDF from its neighbors.

Experimental Test:

-

Inject a Window Defining Mixture (containing all PeCDF isomers).

-

Calculate the Valley Percentage between 2,3,4,7,8-PeCDF and 1,2,3,8,9-PeCDF.

-

Pass Criteria: Valley height must be < 25% of the peak height.

Visualizing the Resolution Logic

Figure 1: Decision tree for diagnosing co-elution issues affecting calibration linearity.

Tier 3: Injector Discrimination (The "Bending" Curve)

Symptom: The RRF decreases as concentration increases (or vice versa), specifically for high-boiling congeners. While PeCDF is mid-range, discrimination often affects it if the liner is dirty.

Root Cause: "High Boiler Discrimination" in the splitless injector. If the inlet temperature is too low or the liner packing is too dense, the heavier congeners (like PeCDF) may not vaporize as efficiently as the lighter TCDFs, or they may condense on the needle tip.

Corrective Action:

-

Inlet Temperature: Ensure Inlet is at 270°C - 290°C .

-

Liner Type: Use a single-taper splitless liner with deactivated glass wool at the bottom. The wool increases surface area for vaporization but must be deactivated to prevent adsorption.

-

Pulse Injection: Use a Pulsed Splitless injection (e.g., 25-30 psi pulse for 1.0 min) to sweep the analyte onto the column faster, minimizing residence time in the hot injector.

FAQ: Frequently Asked Questions

Q1: I am using EPA Method 1613B. Is 1,2,3,8,9-PeCDF required for the calibration curve? A: Strictly speaking, no . EPA 1613B regulates the 17 toxic 2,3,7,8-substituted congeners. 1,2,3,8,9-PeCDF is not one of them.[2] However, it is often included in "Expanded Calibration Mixes" to determine "Total PeCDF" or to prove that it is not interfering with the toxic 2,3,4,7,8-PeCDF. If you are reporting "Total Homologues," you need it.

Q2: Which Internal Standard should I use for 1,2,3,8,9-PeCDF? A: You must use the 13C12-labeled analog of 1,2,3,8,9-PeCDF if available. If not available in your mix, EPA 1613B typically associates non-2,3,7,8 isomers with the labeled standard of the first eluting isomer of that homologue group, or the nearest eluting toxic isomer (e.g., 13C12-1,2,3,7,8-PeCDF ).

-

Warning: Using a labeled standard with a different retention time (like 13C-1,2,3,7,8) to quantify 1,2,3,8,9 can lead to errors if the matrix suppresses the signal at one timepoint but not the other.

Q3: My Ion Ratio (340/342) is failing for the lowest standard. A: This is a signal-to-noise (S/N) issue.

-

Check your Lock Mass (PFK or PFTBA). If the lock mass is unstable, the mass window drifts, clipping the ion beam.

-

Verify Resolution (Mass Spec) . If you are running at 10,000 resolution (10% valley), slight drift can cause loss of the secondary ion.

-

Interference: A PCB congener (pentachlorobiphenyl) might be co-eluting. Check for m/z 326 (PCB ion).

Summary of Acceptance Criteria (EPA 1613B / EN 1948)

| Parameter | EPA 1613B Requirement | EN 1948 Requirement | Corrective Action |

| RRF Linearity | RSD < 20% over 5 points | RSD < 15% | Check injector, replace liner, check dilutions. |

| Ion Ratio | ± 15% of theoretical (1.[2]55) | ± 20% of theoretical | Check lock mass, check for co-eluting PCBs. |

| Signal-to-Noise | > 10:1 (Quantitation Limit) | > 3:1 (LOD) | Clean ion source, retune sensitivity. |

| Retention Time | Relative RT within limits | < 3s shift | Clip column (retention time locking recommended). |

References

-

U.S. Environmental Protection Agency. (1994). Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[2][3][4] Washington, D.C. Link

-

European Committee for Standardization (CEN). (2006). EN 1948-1: Stationary source emissions - Determination of the mass concentration of PCDDs/PCDFs - Part 1: Sampling of PCDDs/PCDFs.Link

-

Agilent Technologies. (2021). Analysis of Dioxins in Environmental Samples using GC/MS/MS. Application Note. Link

-

Fishman, V. N., et al. (2011). Selectivity of Various GC Columns for the Analysis of Dioxins and Furans.[2] Journal of Chromatography A. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Quantification Methods for 1,2,3,8,9-Pentachlorodibenzofuran (1,2,3,8,9-PCDF)

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of analytical methodologies for the precise quantification of 1,2,3,8,9-pentachlorodibenzofuran (1,2,3,8,9-PCDF). As a specific congener of polychlorinated dibenzofurans (PCDFs), 1,2,3,8,9-PCDF is a persistent organic pollutant (POP) formed as an unintentional byproduct in various industrial processes. The toxicity and environmental persistence of PCDFs necessitate highly accurate and reliable quantification for comprehensive risk assessment and regulatory compliance.

This document offers a technical exploration of established and alternative analytical techniques, presenting detailed experimental workflows, comparative data, and the scientific rationale underpinning methodological choices.

The Analytical Challenge of 1,2,3,8,9-PCDF

1,2,3,8,9-PCDF is one of 135 different PCDF congeners, which are structurally similar compounds distinguished by the number and position of chlorine atoms.[1] The critical challenge in its analysis is achieving sufficient selectivity to distinguish it from other pentachlorodibenzofuran isomers and attaining low detection limits in complex sample matrices such as soil, sediment, biota, and food products.

The Gold Standard: High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS)

For decades, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) has been the undisputed reference method for the analysis of PCDFs, including 1,2,3,8,9-PCDF.[2][3] This is primarily due to its exceptional sensitivity and selectivity.

Experimental Workflow for HRGC-HRMS

The analytical process for HRGC-HRMS is a multi-step procedure requiring meticulous execution to ensure data quality.

Sources

relative potency of 1,2,3,8,9-Pentachlorodibenzofuran to other dioxin-like compounds

This guide provides an in-depth technical comparison of 1,2,3,8,9-Pentachlorodibenzofuran (1,2,3,8,9-PeCDF) relative to established dioxin-like compounds.[1] It is designed for researchers requiring precise structural-activity relationship (SAR) data and analytical method validation parameters.

Executive Summary: The Non-Toxic Analytical Sentinel

In the hierarchy of dioxin-like compounds, 1,2,3,8,9-Pentachlorodibenzofuran (1,2,3,8,9-PeCDF) occupies a unique niche.[1] Unlike its highly toxic isomer 2,3,4,7,8-PeCDF (TEF = 0.3), 1,2,3,8,9-PeCDF exhibits negligible dioxin-like potency .[1]

It is not assigned a Toxic Equivalency Factor (TEF) by the World Health Organization (WHO 2005) because it lacks the requisite 2,3,7,8-lateral substitution pattern necessary for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).[1] Consequently, its primary value in research and drug development is not as a toxicant, but as a critical Window Defining Congener in high-resolution gas chromatography (HRGC) methods (e.g., EPA Method 1613).[1] It serves to validate the chromatographic resolution of toxic isomers.

Mechanistic Foundation: The Structural Basis of Potency

To understand the relative potency of 1,2,3,8,9-PeCDF, one must analyze the Structure-Activity Relationship (SAR) governing the AhR signaling pathway.[1]

The 2,3,7,8-Lateral Substitution Rule

Dioxin-like toxicity is mediated by the ligand's ability to fit into the hydrophobic pocket of the AhR.[1] The "Gold Standard" ligand, 2,3,7,8-TCDD , fits perfectly due to chlorine atoms at the four lateral positions (2, 3, 7, and 8), creating a planar, lipophilic structure.[1]

-

1,2,3,8,9-PeCDF Structure:

The absence of a chlorine at position 7 prevents the molecule from stabilizing the AhR transformation. Furthermore, chlorines at positions 1 and 9 introduce steric bulk that can hinder the planar conformation required for entering the binding pocket, drastically reducing affinity compared to TCDD.[1]

AhR Activation Pathway Visualization

The following diagram illustrates why 1,2,3,8,9-PeCDF fails to initiate the toxic response cascade compared to TCDD.

Caption: Comparative activation of the Aryl Hydrocarbon Receptor (AhR). TCDD induces toxicity; 1,2,3,8,9-PeCDF fails to bind effectively.[1]

Comparative Potency Analysis

The following table contrasts 1,2,3,8,9-PeCDF with the WHO-designated toxic congeners. Note the orders-of-magnitude difference in potency.

Table 1: Relative Potency and TEF Values (WHO 2005)

| Compound | Structure | WHO 2005 TEF | Biological Activity | Primary Use |

| 2,3,7,8-TCDD | 2,3,7,8-Substituted Dioxin | 1.0 | High Potency (Reference) | Toxicology Standard |

| 2,3,4,7,8-PeCDF | 2,3,7,8-Substituted Furan | 0.3 | High Potency | Toxicology / Environmental Target |

| 1,2,3,7,8-PeCDF | 2,3,7,8-Substituted Furan | 0.03 | Moderate Potency | Toxicology / Environmental Target |

| 1,2,3,8,9-PeCDF | Non-2,3,7,8 Substituted | Not Listed (0) | Negligible | Chromatographic Resolution (QA/QC) |

| OCDF | Octachlorodibenzofuran | 0.0003 | Very Low Potency | Environmental Persistence Marker |

Key Insight: Researchers usually confuse 1,2,3,8,9-PeCDF with 1,2,3,7,8-PeCDF . The shift of a single chlorine atom from position 7 to position 9 (creating 1,2,3,8,9-) effectively abolishes the dioxin-like toxicity.[1]

Experimental Protocols: Validating the "Window Defining" Role

Since 1,2,3,8,9-PeCDF is not a toxicological target, its experimental value lies in Chromatographic Resolution Validation . The following protocol ensures your analytical system can distinguish this non-toxic isomer from the highly toxic 2,3,4,7,8-PeCDF.

Protocol: Chromatographic Resolution Check (EPA Method 1613B)

Objective: Confirm that the GC column separates 2,3,4,7,8-PeCDF (Toxic) from 1,2,3,8,9-PeCDF (Non-Toxic). Co-elution results in false-positive toxicity reporting.[1]

-

Standard Preparation:

-

Instrument Setup:

-

Column: DB-5ms or equivalent (60m x 0.25mm ID, 0.25µm film).[1]

-

Carrier Gas: Helium at 1.2 mL/min (constant flow).

-

Oven Program:

-

Start: 140°C (Hold 2 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 2.5°C/min to 300°C.

-

-

-

Data Acquisition (HRMS):

-

Monitor Lock Mass and Exact Mass for PeCDF (m/z 339.8597).

-

-

Acceptance Criteria (Self-Validating Step):

Analytical Workflow Diagram

Caption: Workflow for using 1,2,3,8,9-PeCDF to validate analytical separation efficiency.

References

-

World Health Organization (WHO). (2005).[1][2][3] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds.[2] Toxicological Sciences.[1][4] Link

-

U.S. Environmental Protection Agency (EPA). Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. (See Section 15.4 for isomer specificity). Link

-

Van den Berg, M., et al. (2006).[1] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds.[2] Toxicological Sciences, 93(2), 223–241.[1] Link

-

Safe, S. (1990).[1][5] Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs).[2] Critical Reviews in Toxicology.[1] Link

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.